molecular formula C12H7ClF2O B11870277 1-(Difluoromethyl)naphthalene-6-carbonyl chloride

1-(Difluoromethyl)naphthalene-6-carbonyl chloride

Cat. No.: B11870277
M. Wt: 240.63 g/mol
InChI Key: IWQDDMJUDJQKIJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-6-carbonyl chloride is an organic compound with the molecular formula C₁₂H₇ClF₂O. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and carbonyl chloride functional groups.

Preparation Methods

The synthesis of 1-(Difluoromethyl)naphthalene-6-carbonyl chloride typically involves the introduction of the difluoromethyl group and the carbonyl chloride group onto the naphthalene ring. One common method involves the reaction of naphthalene with difluoromethylating agents followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. These methods are designed to produce the compound in larger quantities while maintaining high purity .

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-6-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-(Difluoromethyl)naphthalene-6-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carbonyl chloride depends on its specific application. In chemical reactions, the carbonyl chloride group acts as an electrophile, readily reacting with nucleophiles to form new bonds. The difluoromethyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-(Difluoromethyl)naphthalene-6-carbonyl chloride can be compared to other naphthalene derivatives, such as:

Biological Activity

1-(Difluoromethyl)naphthalene-6-carbonyl chloride is an organic compound characterized by its unique structure, which includes a difluoromethyl group and a carbonyl chloride functional group attached to a naphthalene ring. Its molecular formula is C₁₂H₇ClF₂O, with a molecular weight of 240.63 g/mol. The presence of fluorine atoms in its structure often enhances the compound's chemical stability and reactivity, making it valuable in various applications.

The compound can undergo various chemical transformations, making it versatile in synthetic applications. Its unique substitution pattern and functional groups impart distinct chemical and biological properties compared to similar compounds.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(Trifluoromethyl)-6-fluoronaphthaleneC₁₁H₇F₃Contains an additional fluorine atom enhancing lipophilicity.
1-(Difluoromethyl)-2-fluoronaphthaleneC₁₁H₇F₂Different substitution pattern affecting reactivity.
5-(Difluoromethyl)-naphthaleneC₁₁H₈F₂Similar core structure but different functional groups.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The difluoromethyl group may enhance metabolic stability and bioavailability, making such compounds potential candidates for pharmaceutical applications.

Potential Biological Applications

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer effects through mechanisms such as apoptosis induction and inhibition of specific proteins involved in cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of naphthalene compounds can exhibit antimicrobial activity against various strains of bacteria, including Staphylococcus aureus.
  • Pharmaceutical Probes : The unique properties of fluorinated compounds make them suitable as probes in biological imaging and drug development.

Case Studies

Several studies have explored the biological activities of naphthalene derivatives:

  • Anticancer Studies : Research indicates that certain naphthalene-based compounds effectively inhibit cancer cell growth by targeting specific signaling pathways. For instance, a study demonstrated that a related compound induced apoptosis in bladder cancer cell lines by downregulating the X-linked inhibitor of apoptosis protein (XIAP) .
  • Antimicrobial Activity : A study highlighted the antimicrobial effects of structurally similar compounds against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL . This suggests potential for further exploration into the antimicrobial efficacy of this compound.

Research Findings

Research findings indicate that the incorporation of fluorine atoms can significantly alter the biological activity of organic compounds:

  • Enhanced Stability : Fluorinated compounds often exhibit increased metabolic stability, which is crucial for therapeutic applications.
  • Increased Lipophilicity : The presence of fluorine can enhance lipophilicity, improving cellular uptake and bioavailability.

Properties

Molecular Formula

C12H7ClF2O

Molecular Weight

240.63 g/mol

IUPAC Name

5-(difluoromethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O/c13-11(16)8-4-5-9-7(6-8)2-1-3-10(9)12(14)15/h1-6,12H

InChI Key

IWQDDMJUDJQKIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)F

Origin of Product

United States

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